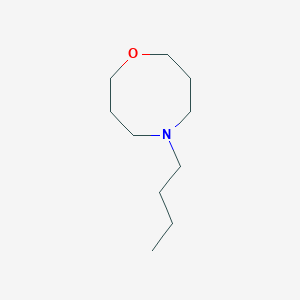
2H-1,5-Oxazocine, 5-butylhexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Oxazocine, 5-butylhexahydro- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in an eight-membered ring structure. This compound is part of the oxazocine family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Oxazocine, 5-butylhexahydro- can be achieved through several methods. One common approach involves the inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in the presence of triethylamine in a mixture of chloroform and dimethylformamide. This reaction is followed by amination with secondary amines .
Industrial Production Methods
Industrial production methods for 2H-1,5-Oxazocine, 5-butylhexahydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Oxazocine, 5-butylhexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazocine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2H-1,5-Oxazocine, 5-butylhexahydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as pain relief and anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2H-1,5-Oxazocine, 5-butylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazocine: Another isomer of oxazocine with different positioning of the oxygen and nitrogen atoms.
1,4-Oxazocine: An isomer with a different arrangement of the heteroatoms.
1,5-Oxazocine: The parent compound of the 1,5-oxazocine family, which includes 2H-1,5-Oxazocine, 5-butylhexahydro-
Uniqueness
2H-1,5-Oxazocine, 5-butylhexahydro- is unique due to its specific eight-membered ring structure and the presence of a butyl group.
Properties
CAS No. |
61999-54-0 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
5-butyl-1,5-oxazocane |
InChI |
InChI=1S/C10H21NO/c1-2-3-6-11-7-4-9-12-10-5-8-11/h2-10H2,1H3 |
InChI Key |
FPRMGQYTQSDNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCOCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















